molecular formula C30H46O5 B3028079 11-Anhydro-16-oxoalisol A CAS No. 156338-93-1

11-Anhydro-16-oxoalisol A

Cat. No.: B3028079
CAS No.: 156338-93-1
M. Wt: 486.7 g/mol
InChI Key: PGQUPZCFLHXEHV-UKRPUCOJSA-N
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Description

11-Anhydro-16-oxoalisol A: is a triterpenoid compound derived from the plant Alisma orientale. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Anhydro-16-oxoalisol A typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications. For instance, the oxidation of alisol A can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Alisma orientale using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 11-Anhydro-16-oxoalisol A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Anhydro-16-oxoalisol A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. By modulating the TNF-α pathway, this compound can reduce inflammation and alleviate symptoms of inflammatory diseases. Additionally, the compound may interact with other signaling pathways, such as the PI3K-AKT and MAPK pathways, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both ketone and hydroxyl functional groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Properties

IUPAC Name

(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUPZCFLHXEHV-UKRPUCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Anhydro-16-oxoalisol A
Reactant of Route 2
11-Anhydro-16-oxoalisol A
Reactant of Route 3
11-Anhydro-16-oxoalisol A
Reactant of Route 4
11-Anhydro-16-oxoalisol A
Reactant of Route 5
11-Anhydro-16-oxoalisol A
Reactant of Route 6
11-Anhydro-16-oxoalisol A

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